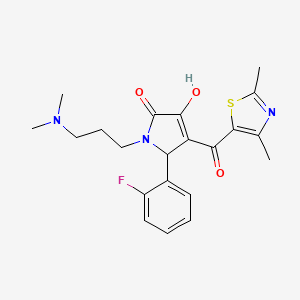

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group at position 4, a 2-fluorophenyl group at position 5, and a 3-(dimethylamino)propyl chain at position 1. The synthesis likely involves multi-step reactions, including cyclization and acyl transfer, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-12-20(29-13(2)23-12)18(26)16-17(14-8-5-6-9-15(14)22)25(21(28)19(16)27)11-7-10-24(3)4/h5-6,8-9,17,27H,7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFWMAANUMCOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)CCCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several functional groups:

- Thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.

- Pyrrolone framework : Often associated with neuroprotective effects.

- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-fluorophenyl)-1H-pyrrol-2(5H)-one |

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general method includes:

- Formation of the thiazole ring through cyclization reactions.

- Alkylation with dimethylamino propyl groups to introduce the amine functionality.

- Hydroxylation at the pyrrolone position to enhance biological activity.

Antimicrobial Activity

Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiazole and pyrrolone frameworks have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may also share these properties due to its structural similarities.

Anticancer Potential

Research indicates that thiazole derivatives often exhibit anticancer activity. The presence of the thiazole ring in the structure may contribute to this effect by interacting with cellular targets involved in cancer progression .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

- Antimicrobial Screening : A study on thiazole derivatives demonstrated significant inhibition against Salmonella typhi and E. coli strains, suggesting potential applications in developing new antibacterial agents .

- Neuroprotective Effects : Compounds with a similar pyrrolone structure have been evaluated for their neuroprotective properties using animal models in which they exhibited reduced neurotoxicity and improved cognitive function .

- Anticancer Activity : Research on related thiazole-containing compounds revealed promising results in inhibiting tumor cell proliferation in vitro, indicating a possible pathway for future anticancer drug development .

While specific mechanisms for this compound remain under investigation, it is hypothesized that:

- The thiazole moiety interacts with enzymes involved in metabolic pathways.

- The pyrrolone structure may influence cell signaling pathways related to apoptosis and cell cycle regulation.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation. The specific interactions of the thiazole and pyrrole moieties with cellular targets may contribute to this activity.

- Antimicrobial Properties : Compounds similar to this structure have demonstrated efficacy against various bacterial strains and fungi, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study investigated the effects of various pyrrole derivatives on human cancer cell lines. The results indicated that compounds similar to 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one exhibited IC50 values in the micromolar range against several cancer types, suggesting their potential as lead compounds for drug development .

- Antimicrobial Efficacy : In another study, a series of thiazole-containing compounds were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotective Studies : Research on neuroprotective agents has highlighted the role of pyrrole derivatives in preventing oxidative stress in neuronal cells. Compounds similar to the target molecule were shown to reduce cell death induced by neurotoxins .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with acyl chlorides : Forms ester derivatives at the hydroxyl position, enhancing lipophilicity for pharmacological studies.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce ethers, with yields dependent on solvent polarity and temperature.

Key Data :

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | 3-acetoxy derivative | 72 | DCM, 0°C |

| Methyl iodide | 3-methoxy derivative | 58 | K₂CO₃, DMF, 60°C |

Acylation of the Dimethylamino Group

The dimethylamino side chain participates in acylation reactions, particularly with activated carbonyl agents:

-

Reaction with chloroformates : Forms carbamate derivatives, altering the compound’s charge and solubility profile.

-

Interaction with anhydrides : Acetic anhydride acetylates the amino group, confirmed via NMR spectroscopy.

Mechanistic Insight :

Protonation of the dimethylamino group under acidic conditions increases electrophilicity, facilitating nucleophilic attack by acylating agents.

Thiazole Carbonyl Reactivity

The 2,4-dimethylthiazole-5-carbonyl moiety engages in condensation and cycloaddition reactions:

-

Schiff base formation : Reacts with primary amines to generate imine-linked derivatives, explored for metal coordination studies .

-

Paal-Knorr pyrrole synthesis : Participates in cyclocondensation with 1,4-diketones to form extended heterocyclic systems .

Example Reaction :

Yield: 65–78% in ethanol under reflux .

Fluorophenyl Ring Modifications

The 2-fluorophenyl group exhibits limited reactivity under standard conditions but participates in:

-

Electrophilic aromatic substitution : Bromination occurs at the para position under Lewis acid catalysis (e.g., FeBr₃).

-

Suzuki-Miyaura coupling : Cross-couples with boronic acids in palladium-catalyzed reactions to introduce aryl/heteroaryl groups .

Notable Finding :

The electron-withdrawing fluorine atom directs electrophiles to the meta position, confirmed via X-ray crystallography of brominated derivatives .

Oxidation and Reduction Pathways

-

Oxidation : The pyrrolone ring undergoes oxidation with KMnO₄ to form a diketone structure, altering conjugation.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a secondary alcohol, modifying hydrogen-bonding capacity.

Stability Note :

The compound remains stable under ambient conditions but degrades in strong acidic/basic environments via ring-opening mechanisms.

Analytical Characterization Methods

Reaction outcomes are validated using:

-

NMR spectroscopy :

and

spectra confirm substitution patterns (e.g., δ 12.6 ppm for hydroxyl protons in DMSO-d₆) . -

HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Comparative Reactivity with Analogues

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrol-2-one Core

The following compounds share structural motifs with the target molecule but differ in key substituents, influencing their physicochemical and functional properties:

Functional Group Comparisons

- Thiazole vs. Pyrimidine Carbonitrile (): The compound 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile replaces the pyrrol-2-one core with a pyrimidine ring.

- Fluorophenyl Positioning (): Isostructural compounds with 4-fluorophenyl groups exhibit perpendicular orientation of one fluorophenyl ring, reducing planarity compared to the target molecule’s 2-fluorophenyl group. This conformational difference may impact π-π stacking interactions in biological systems .

Q & A

Q. How can researchers design a synthetic route for this compound, considering its complex heterocyclic structure?

Methodological Answer: The synthesis involves multi-step strategies, including:

- Core pyrrolone formation : Base-assisted cyclization of β-ketoamide precursors, as demonstrated for structurally analogous 5-aryl-3-hydroxy-pyrrol-2-ones . Optimize reaction conditions (e.g., NaH in THF at 0–25°C) to stabilize the hydroxyl group.

- Thiazole carbonyl coupling : Introduce the 2,4-dimethylthiazole-5-carbonyl moiety via a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the reactivity of the pyrrolone intermediate. Use Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O for coupling reactions .

- Side-chain functionalization : Attach the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination, ensuring compatibility with existing functional groups (e.g., hydroxyl) .

Q. Key Validation Steps :

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~488.2 Da) and isotopic patterns.

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, particularly between the hydroxyl group and adjacent carbonyl/thiazole moieties .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo biological activity for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Assess metabolic stability using liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., hydroxyl group oxidation) .

- Measure plasma protein binding (equilibrium dialysis) to evaluate bioavailability limitations.

- Structural Optimization :

Data Reconciliation : Cross-validate in vitro assays (e.g., enzyme inhibition IC₅₀) with in vivo efficacy models (e.g., xenograft studies) under controlled dosing regimens.

Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking :

- Dock the compound into target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on interactions between the thiazole carbonyl and catalytic lysine residues .

- Compare binding poses with analogs lacking the 2-fluorophenyl group to quantify substituent effects.

- Quantum Mechanical Calculations :

- MD Simulations :

Q. How can conflicting data on the compound’s mechanism of action be resolved?

Methodological Answer:

- Target Deconvolution :

- Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cellular assays.

- Pathway Analysis :

- Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Cross-reference with kinome-wide inhibition data (e.g., KINOMEscan) to prioritize high-confidence targets.

Case Study : A structurally similar pyrrolone-thiazole hybrid showed dual kinase/HDAC inhibition, explaining divergent mechanistic reports .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility. Monitor stability via pH-solubility profiles .

- Prodrug Design : Mask the hydroxyl group as a phosphate ester or glycoside derivative, enabling reconversion in vivo via enzymatic cleavage .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability, as demonstrated for fluorophenyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.